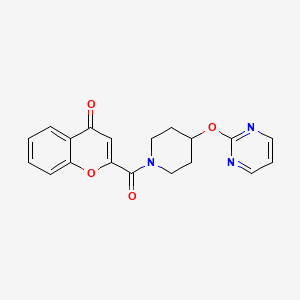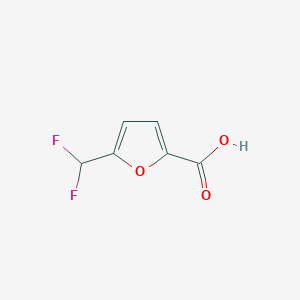![molecular formula C18H16FNO3S B2468873 N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide CAS No. 1105234-86-3](/img/structure/B2468873.png)
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as COX-2, MMP-9, and HDAC6, which are involved in cancer growth and inflammation. This compound also activates the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide in lab experiments is its low toxicity and high selectivity. This compound has been shown to have minimal side effects and is selective in its activity towards cancer cells, inflammation, and neurological disorders. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide research. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics to optimize its dosing and administration. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its potential in cancer, inflammation, and neurological disorders. Although its mechanism of action is not fully understood, this compound has been shown to have a wide range of biochemical and physiological effects. This compound has several advantages for lab experiments, including its low toxicity and high selectivity. However, its limited solubility in water may affect its bioavailability and efficacy. Future research directions for this compound include exploring its potential therapeutic applications in other diseases, investigating its pharmacokinetics and pharmacodynamics, and understanding its mechanism of action and interactions with other drugs and compounds.
合成方法
The synthesis of N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 4-fluorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with sulfonamide. The final product is obtained through purification and recrystallization.
科学研究应用
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
安全和危害
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHYPCMDPGJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

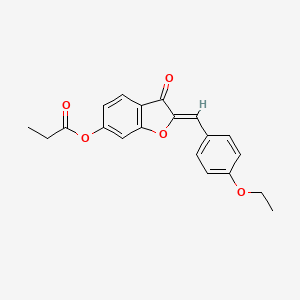
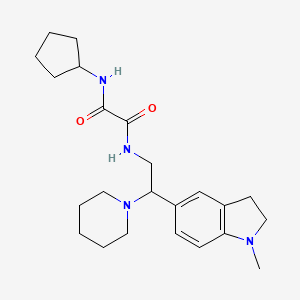
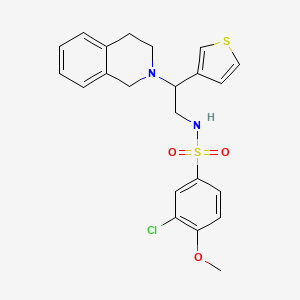
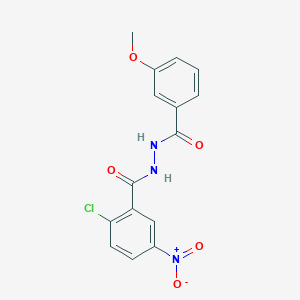
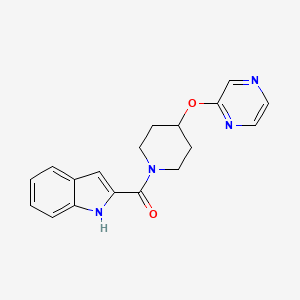
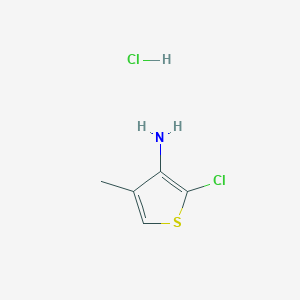
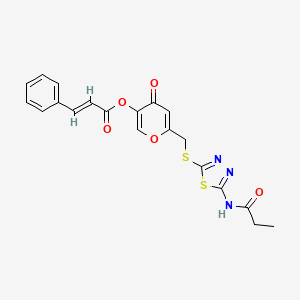
![1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2468802.png)
![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)
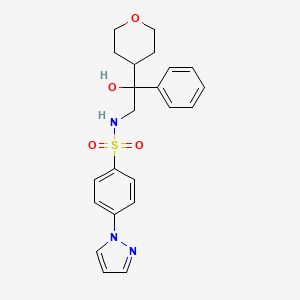
![1-[1-(Trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2468807.png)
![4-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2468808.png)
